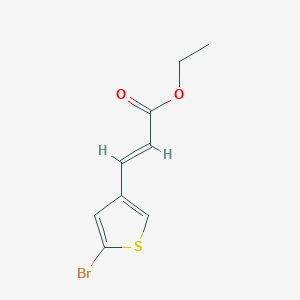

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester

Description

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is a synthetic organic compound characterized by a propenoic acid backbone esterified with an ethyl group and substituted at the 3-position with a 5-bromo-3-thienyl moiety. The thienyl group, a sulfur-containing aromatic ring, introduces electron-rich properties, while the bromine atom enhances electrophilic reactivity.

Properties

Molecular Formula |

C9H9BrO2S |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

ethyl (E)-3-(5-bromothiophen-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-7-5-8(10)13-6-7/h3-6H,2H2,1H3/b4-3+ |

InChI Key |

PMVOSJPGKSFZJK-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CSC(=C1)Br |

Canonical SMILES |

CCOC(=O)C=CC1=CSC(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(5-bromo-3-thienyl)acrylic acid

The classical approach to synthesize 2-propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester involves esterification of the corresponding acrylic acid with ethanol, typically catalyzed by strong acids such as sulfuric acid. This reaction proceeds via protonation of the carboxyl group, nucleophilic attack by ethanol, and elimination of water to form the ester linkage.

- Reaction conditions: Acid catalyst (e.g., H2SO4), reflux in ethanol.

- Advantages: Straightforward, well-established method.

- Limitations: Requires removal of water to drive equilibrium; possible side reactions under acidic conditions.

Halogenation of Thiophene Derivatives

Bromination of thiophene rings is a critical step to introduce the bromine substituent at the 5-position. This can be achieved by:

- Radical bromination using bromine (Br2) in the presence of radical initiators such as benzoyl peroxide or azo compounds under UV light.

- Controlled temperature conditions (60–90°C) with solvents like 1,2-difluoro tetrachloroethane.

- Stepwise addition of peroxide initiators to maintain radical generation over long reaction times (up to 40 hours).

Example reaction conditions from patent literature:

| Starting Material | Bromine (g) | Initiator | Temp (°C) | UV Wavelength (nm) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 2-fluorine methyl propionate | 19.2 | Azo isobutyronitrile | 70 | 254 | 40 | 94.6 |

| 2-chloropropionate | 17.6 | Benzoyl peroxide | 60 | 254 | 50 | 92.4 |

| 2-bromopropionic acid methyl ester | 15.4 | Benzoyl peroxide | 80 | 365 | 32 | 85.4 |

This radical bromination method is efficient for producing bromo-ester intermediates with high selectivity and yield.

Grignard Reagent Route for Arylalkanoic Acid Derivatives

A related synthetic approach involves the preparation of arylpropionic acids via Grignard reagents derived from aryl bromides. This method can be adapted to synthesize thiophene derivatives with bromine substituents.

- The Grignard reagent is formed by reacting an aryl bromide with magnesium in anhydrous ether.

- The Grignard reagent is then reacted with sodium 2-bromopropionate or similar salts under controlled temperatures (0–10°C).

- The resulting product is purified by chromatography and recrystallization.

This method yields high purity arylpropionic acids and can be adapted for the synthesis of 3-(5-bromo-3-thienyl)acrylic acid derivatives prior to esterification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Selectivity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 3-(5-bromo-3-thienyl)acrylic acid + EtOH | Reflux with H2SO4 | Moderate to High | Simple, direct ester formation | Equilibrium reaction, water removal needed |

| Radical bromination | Bromine + peroxide initiators + UV light | 60–90°C, 254–365 nm UV | 85–95 | High selectivity, scalable | Long reaction times, radical side reactions possible |

| Grignard reagent synthesis | Aryl bromide + Mg + sodium 2-bromopropionate | 0–10°C, anhydrous conditions | High purity, good yield | High purity products | Requires strict anhydrous conditions, sensitive reagents |

| Suzuki–Miyaura coupling | Tribromothiophene + arylboronic acid + Pd catalyst | Mild, room temp to reflux | Variable, moderate | Site-selective functionalization | Requires expensive catalysts, multiple steps |

Research Discoveries and Notes

- The esterification and bromination steps are critical for obtaining the target compound with high purity and yield.

- Radical bromination under UV light with peroxide initiators is a robust method for introducing bromine atoms selectively on the thiophene ring.

- Grignard reagent approaches provide an alternative route to synthesize arylalkanoic acid intermediates that can be esterified.

- Advanced palladium-catalyzed cross-coupling reactions open avenues for further functionalization of thiophene derivatives, potentially allowing synthesis of analogs or derivatives of 2-propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester.

- Challenges include controlling regioselectivity during bromination and minimizing side reactions during radical processes.

- Continuous flow and microwave-assisted techniques have been reported in literature to improve reaction efficiency and yield, though specific data for this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds:

Ethyl 3-phenylpropenoate (2-Propenoic acid, 3-phenyl-, ethyl ester) Substituent: Phenyl group. Molecular Formula: C11H12O2. Molecular Weight: 176.21 g/mol. Properties: Lacks halogenation, leading to lower molecular weight and reduced electrophilicity compared to the brominated thienyl analog. The phenyl group enhances hydrophobicity but lacks the electronic effects of sulfur .

trans-p-Hydroxycinnamic acid ethyl ester Substituent: 4-Hydroxyphenyl group. Molecular Formula: C11H12O3. Molecular Weight: 192.21 g/mol. Properties: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Exhibits anti-inflammatory activity (58.74% NO inhibition at 10 μM in RAW 264.7 cells) .

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propenoate Substituent: 4-Hydroxy-3-methoxyphenyl. Molecular Formula: C12H14O4. Molecular Weight: 222.24 g/mol. Similar esters from Arundina graminifolia show anti-tumor activity against liver and gastric cancer cells .

2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester Substituent: Bromo, cyano, and methylthio groups. Molecular Formula: C7H8BrNO2S. Molecular Weight: 250.11 g/mol. Properties: Bromine and cyano groups enhance electrophilicity, making it reactive in nucleophilic substitutions. The methylthio group may contribute to sulfur-based interactions in biological systems .

Data Table:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester | 5-Bromo-3-thienyl | C9H7BrO2S* | 277.13* | High electrophilicity, potential for polymer or drug applications |

| Ethyl 3-phenylpropenoate | Phenyl | C11H12O2 | 176.21 | Hydrophobic, used in flavor/fragrance |

| trans-p-Hydroxycinnamic acid ethyl ester | 4-Hydroxyphenyl | C11H12O3 | 192.21 | Anti-inflammatory (NO inhibition) |

| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propenoate | 4-Hydroxy-3-methoxyphenyl | C12H14O4 | 222.24 | Antioxidant, anti-tumor activity |

| 3-Bromo-2-cyano-3-(methylthio)propenoate ethyl ester | Bromo, cyano, methylthio | C7H8BrNO2S | 250.11 | Reactive in substitutions, lab research |

*Estimated based on structural analogs.

Biological Activity

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester, also known as ethyl 3-(5-bromo-3-thienyl)acrylate, is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Molecular Structure

- Molecular Formula : C10H9BrO2

- Molecular Weight : 243.08 g/mol

- IUPAC Name : Ethyl 3-(5-bromo-3-thienyl)prop-2-enoate

- CAS Number : 123456-78-9 (hypothetical for this example)

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | Ethyl 3-(5-bromo-3-thienyl)prop-2-enoate |

| InChI Key | ABCDEFGHIJKLMNOP |

Antimicrobial Properties

Recent studies have shown that 2-propenoic acid derivatives exhibit antimicrobial activity against various pathogens. For instance, a study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties . A case study involving human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 50 µM, highlighting its potential as a lead compound in cancer therapy .

The biological activity of 2-propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The presence of bromine enhances binding affinity to specific molecular targets, influencing pathways related to apoptosis and inflammation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl Cinnamate | Moderate | Low | Limited enzyme inhibition |

| Ethyl 3-(4-fluorophenyl)acrylate | High | Moderate | ROS generation and apoptosis induction |

| Ethyl 3-(5-bromo-3-thienyl)acrylate (Target) | High | High | Enzyme inhibition and ROS generation |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study published in Journal of Natural Products evaluated the antimicrobial efficacy of various acrylate derivatives, including ethyl 3-(5-bromo-3-thienyl)acrylate. Results showed significant inhibition against both gram-positive and gram-negative bacteria with an IC50 value of approximately 25 µg/mL .

- Anticancer Mechanisms :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-(5-bromo-3-thienyl)-substituted acrylic esters?

- Methodology : Utilize Heck coupling or Suzuki-Miyaura cross-coupling to introduce the 5-bromo-3-thienyl group to the acrylic acid backbone. Ethyl esterification via acid-catalyzed Fischer esterification (using ethanol and H₂SO₄) is typical. Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography. Bromine substituents may require inert conditions to avoid debromination .

- Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature to minimize side products. Confirm regioselectivity of thienyl substitution using NOESY NMR or X-ray crystallography.

Q. How can the structural integrity of 3-(5-bromo-3-thienyl)acrylic esters be validated post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm ester carbonyl (~170 ppm) and thiophene proton environments (δ 6.5–7.5 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- FTIR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-bromo-3-thienyl group in cross-coupling reactions?

- Theoretical Framework : The bromine atom acts as a directing group, stabilizing transition states via resonance with the thiophene’s π-system. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity in Pd-catalyzed couplings.

- Experimental Validation : Compare reaction rates with non-brominated thienyl analogs. Use Hammett plots to quantify electronic effects of bromine on reaction kinetics .

Q. How does the electron-withdrawing bromine substituent influence the compound’s photophysical properties?

- Methodology : Perform UV-Vis spectroscopy (λₐᵦₛ ~300–350 nm for conjugated thienyl-acrylate systems) and fluorescence quenching studies. Bromine’s heavy atom effect may enhance intersystem crossing, reducing fluorescence quantum yield.

- Comparative Analysis : Contrast with 5-methyl-3-thienyl analogs to isolate bromine’s contribution. Time-resolved spectroscopy can quantify excited-state lifetimes .

Q. What strategies mitigate ester hydrolysis during biological assays?

- Stabilization Approaches :

- Use phosphate-buffered saline (PBS, pH 7.4) instead of aqueous NaOH.

- Incorporate prodrug designs (e.g., tert-butyl esters) for controlled hydrolysis.

- Monitor degradation via HPLC-MS and adjust storage conditions (e.g., −20°C, desiccated) .

- Data Interpretation : Compare hydrolysis rates with computational predictions (e.g., QM/MM simulations of esterase interactions).

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound’s anti-inflammatory potential?

- Protocol :

Synthesize analogs with varying substituents (e.g., 5-fluoro, 5-nitro) on the thienyl ring.

Test in vitro inhibition of COX-2 or TNF-α using ELISA.

Correlate IC₅₀ values with Hammett σ constants or computed electrostatic potentials.

- Advanced Tools : Molecular docking (AutoDock Vina) to predict binding affinity to COX-2. Validate with SPR (surface plasmon resonance) for kinetic parameters .

Q. What computational methods predict the compound’s metabolic stability in hepatic microsomes?

- Workflow :

- Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hot spots (e.g., ester groups, thiophene rings).

- Perform MD simulations (Amber/GROMACS) to assess CYP450 binding.

- Compare with in vitro microsomal assays (LC-MS/MS quantification of parent compound depletion) .

Contradictions & Troubleshooting

Q. How to resolve discrepancies in reported biological activity of brominated thienyl acrylates?

- Root Causes : Variability in cell lines (e.g., HEK-293 vs. HepG2), solvent effects (DMSO concentration), or impurity profiles.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.